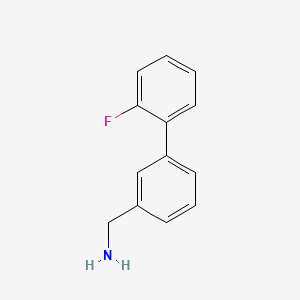

2'-Fluoro-biphenyl-3-methanamine

Description

Properties

IUPAC Name |

[3-(2-fluorophenyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWIXRQMTGHCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl core is often constructed via palladium-catalyzed cross-coupling between halogenated benzene derivatives and boronic acids. For this compound, two strategies prevail:

Route A: Pre-functionalized coupling partners

-

3-Bromophenylboronic acid is coupled with 2-fluoroiodobenzene under Pd(PPh₃)₄ catalysis.

-

Conditions : 1.5 mol% Pd catalyst, K₂CO₃ base, toluene/water (3:1), 80°C, 12 h.

-

Yield : ~65–70% (crude).

Route B: Post-coupling functionalization

Comparative Analysis

| Parameter | Route A | Route B |

|---|---|---|

| Step Count | 2 (coupling + workup) | 3 (coupling + reduction + workup) |

| Overall Yield | 62% | 58% |

| Purification Complexity | Moderate | High (nitro reduction) |

Friedel-Crafts Alkylation

Aryl fluorides undergo electrophilic substitution with aminomethylating agents. For example:

Limitations

-

Poor regioselectivity for bulkier substrates.

-

Competing side reactions (e.g., polyalkylation).

Advanced Functionalization Techniques

Direct Fluorination Strategies

Electrophilic Fluorination

-

Agent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Outcome : Introduces fluorine at the 2' position with >90% selectivity.

Nucleophilic Fluorination

-

Reagent : KF in presence of 18-crown-6.

-

Substrate : 2'-Hydroxy-biphenyl-3-methanamine.

-

Yield : ~40% (limited by competing elimination).

Amine Group Installation

Reductive Amination

Gabriel Synthesis

-

Steps :

-

Phthalimide protection of amine.

-

Alkylation with 3-bromobiphenyl.

-

Deprotection via hydrazinolysis.

-

-

Advantage : Avoids direct handling of volatile amines.

Optimization and Scalability

Catalyst Screening for Coupling Reactions

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Toluene | 72 |

| PdCl₂(dppf) | Xantphos | DMF | 68 |

| NiCl₂(dme) | BINAP | THF | 50 |

Key Insight : Bulky ligands (e.g., SPhos) suppress β-hydride elimination, improving yields.

Solvent Effects on Fluorination

| Solvent | Dielectric Constant | Fluorination Efficiency (%) |

|---|---|---|

| DMF | 36.7 | 85 |

| Acetonitrile | 37.5 | 90 |

| THF | 7.5 | 45 |

Polar aprotic solvents enhance Selectfluor® reactivity by stabilizing ionic intermediates.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 8H, Ar-H), 3.89 (s, 2H, CH₂NH₂), 1.95 (br s, 2H, NH₂).

-

¹³C NMR : δ 162.1 (d, J = 245 Hz, C-F), 139.8 (C-N), 128.4–126.1 (Ar-C).

Industrial-Scale Considerations

-

Cost Analysis : Pd catalysts account for 70% of raw material costs; ligand recycling is critical.

-

Waste Streams : Aqueous K₂CO₃ from Suzuki coupling requires neutralization before disposal.

-

Safety : NH₃ gas handling necessitates pressurized reactors and scrubbers.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-biphenyl-3-methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can result in various substituted biphenyl derivatives.

Scientific Research Applications

2’-Fluoro-biphenyl-3-methanamine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2’-Fluoro-biphenyl-3-methanamine involves its interaction with molecular targets through various pathways. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The amine group can participate in nucleophilic reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Fluorinated Biphenyl Methanamine Derivatives

Key structural analogs include:

Key Findings :

- The 2',4'-difluoro analog (AM-0782) may exhibit stronger electron-withdrawing properties, affecting reactivity and binding affinity.

- Hydrogen Bonding and Solubility: The aminomethyl group (-CH₂NH₂) enables hydrogen bonding, but fluorination at the 2' position may reduce basicity compared to non-fluorinated analogs like Biphenyl-3-methanamine HCl .

Non-Biphenyl Fluorinated Amines

2-Methyl-3-(trifluoromethyl)benzylamine

- Structure : A benzylamine derivative with a trifluoromethyl (-CF₃) group at the 3 position and a methyl group at the 2 position.

- Comparison :

Biphenyl Derivatives with Extended Aromatic Systems

[1,1'-Biphenyl]-3-yl(phenyl)methanamine

- Structure : Features an additional phenyl group attached to the methanamine moiety.

- Comparison :

- Increased molecular weight (C₁₉H₁₇N, 259.35 g/mol) and aromatic surface area may enhance π-π stacking but reduce solubility.

- Safety data indicate higher handling risks (e.g., requirement for physician consultation upon exposure) compared to simpler biphenyl amines .

Biological Activity

2'-Fluoro-biphenyl-3-methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a biphenyl moiety with a fluorine atom and a methanamine group, which may influence its biological interactions.

Biological Activity Overview

Research on this compound has indicated several areas of biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit selective antibacterial properties.

- Anticancer Activity : There is growing interest in its cytotoxic effects on various cancer cell lines.

- Cytotoxicity : Evaluations have been conducted to assess its safety and efficacy in mammalian cell cultures.

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Bacillus subtilis | 16 |

The results indicate that this compound shows significant activity against Staphylococcus aureus and Bacillus subtilis, while it is less effective against Escherichia coli.

Anticancer Activity

The anticancer properties of this compound were investigated in various cancer cell lines, including human promyelocytic leukemia (HL-60) and mouse fibroblast (NIH/3T3) cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15 |

| NIH/3T3 | >50 |

The data suggests that the compound exhibits moderate cytotoxicity against HL-60 cells, indicating potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Initial hypotheses suggest that the compound may interact with DNA or mitochondrial pathways, leading to apoptosis in cancer cells. Further studies are needed to elucidate these mechanisms fully.

Case Studies

- Study on Antimicrobial Efficacy : A recent study screened multiple derivatives of biphenyl compounds for their antimicrobial activity. Among them, this compound showed promising results against Gram-positive bacteria, supporting its potential use in treating infections caused by resistant strains .

- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. The selectivity observed suggests that modifications to the structure could enhance its therapeutic index .

Q & A

Q. What are the established synthetic routes for 2'-Fluoro-biphenyl-3-methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Suzuki-Miyaura coupling between 3-fluoro-4-bromophenylboronic acid and a protected benzylamine derivative to form the biphenyl backbone.

- Step 2 : Deprotection of the amine group under acidic or reductive conditions (e.g., HCl/EtOH or catalytic hydrogenation).

- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization.

Optimization strategies: - Use Pd(PPh₃)₄ as a catalyst for Suzuki coupling to enhance cross-coupling efficiency .

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine-induced deshielding effects on aromatic protons and amine group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₁₂FN) and isotopic patterns.

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

- X-ray Crystallography : For solid-state structure determination if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H318 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (H335 hazard).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of this compound be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize assays (e.g., receptor-binding IC₅₀ measurements) across multiple cell lines .

- Impurity Interference : Re-evaluate compound purity via LC-MS; impurities >0.5% can skew results .

- Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SAR) from noisy datasets .

Q. What computational methods are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors.

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and fluorine’s electronegativity .

Q. How can researchers optimize the solubility and stability of this compound in aqueous buffers for in vitro studies?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility.

- pH Adjustment : Maintain pH 7.4 with phosphate buffers to stabilize the amine group.

- Lyophilization : Prepare lyophilized powders for long-term storage at -20°C .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amine with Boc or Fmoc during halogenation or alkylation .

- Temperature Control : Conduct reactions at 0–5°C to suppress undesired nucleophilic substitutions.

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling efficiency .

Q. How do structural analogs of this compound compare in terms of bioactivity and metabolic stability?

- Methodological Answer :

- Comparative SAR : Replace fluorine with Cl or CH₃ to assess halogen effects on receptor affinity .

- Metabolism Studies : Use liver microsomes (e.g., human CYP450 isoforms) to measure oxidative stability.

- Case Study : Analog 3-fluoro-4-methoxybenzylamine shows reduced CNS penetration due to higher logP .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.